molecular formula C9H10N2O5 B13138723 Methyl2-amino-4-methoxy-6-nitrobenzoate

Methyl2-amino-4-methoxy-6-nitrobenzoate

Cat. No.: B13138723
M. Wt: 226.19 g/mol
InChI Key: DQFDSMYQYWRXMB-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-methoxy-6-nitrobenzoate is an organic compound with the molecular formula C9H10N2O5 It is a derivative of benzoic acid and contains functional groups such as an amino group, a methoxy group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-methoxy-6-nitrobenzoate typically involves the nitration of methyl 2-amino-4-methoxybenzoate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating and decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of Methyl 2-amino-4-methoxy-6-nitrobenzoate may involve large-scale nitration reactors with precise temperature and pressure control. The use of continuous flow reactors can enhance the efficiency and safety of the process. After nitration, the product is typically purified through recrystallization or other separation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-methoxy-6-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with strong nucleophiles like sodium hydroxide can lead to the formation of corresponding hydroxyl derivatives.

    Oxidation: The amino group can be oxidized to a nitroso or nitro group using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Sodium hydroxide, other nucleophiles.

    Oxidation: Potassium permanganate, hydrogen peroxide.

Major Products Formed

    Reduction: Methyl 2,4-diamino-6-methoxybenzoate.

    Substitution: Methyl 2-amino-4-hydroxy-6-nitrobenzoate.

    Oxidation: Methyl 2-nitroso-4-methoxy-6-nitrobenzoate.

Scientific Research Applications

Methyl 2-amino-4-methoxy-6-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-methoxy-6-nitrobenzoate depends on its interaction with specific molecular targets. For example, in biological systems, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The presence of functional groups such as the nitro and amino groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-2-methoxybenzoate
  • Methyl 4-nitrobenzoate
  • 2-amino-4-methoxy-6-methyl-1,3,5-triazine

Uniqueness

Methyl 2-amino-4-methoxy-6-nitrobenzoate is unique due to the presence of both amino and nitro groups on the benzoate ring, which imparts distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and applications in various fields of research.

Properties

Molecular Formula

C9H10N2O5

Molecular Weight

226.19 g/mol

IUPAC Name

methyl 2-amino-4-methoxy-6-nitrobenzoate

InChI

InChI=1S/C9H10N2O5/c1-15-5-3-6(10)8(9(12)16-2)7(4-5)11(13)14/h3-4H,10H2,1-2H3

InChI Key

DQFDSMYQYWRXMB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)OC)N

Origin of Product

United States

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